![molecular formula C3H7Cl2O2P B3053823 Isopropyl phosphorodichloridate CAS No. 56376-11-5](/img/structure/B3053823.png)
Isopropyl phosphorodichloridate
Overview
Description
Isopropyl phosphorodichloridate is a class of organophosphorus compounds with the formula (RO)2P(O)Cl, where R = organic substituent . They are usually colorless and sensitive toward hydrolysis .
Synthesis Analysis
Phosphorochloridates are precursors to phosphate esters . The reaction (RO)2P(O)Cl + R’OH → (R’O)(RO)2P(O) + HCl is used for their synthesis . Other nucleophiles such as azide have also been employed .Molecular Structure Analysis
The molecular formula of Isopropyl phosphorodichloridate is C3H7Cl2O2P . It contains a total of 15 atoms: 7 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Phosphorous atom, and 2 Chlorine atoms .Chemical Reactions Analysis
Isopropyl phosphorodichloridate is used in the synthesis of nucleoside oligophosphates based on an electrophilic activation of 5’-phosphorothioate nucleotides . Treatment of the phosphorothioate with 2,4-dinitrochlorobenzene (DNCB) efficiently afforded the key activated species .Physical And Chemical Properties Analysis
Isopropyl phosphorodichloridate has a molecular weight of 176.97 . It has a boiling point of 60 °C (Press: 12 Torr) and a density of 1.2814 g/cm3 (Temp: 25 °C) .Scientific Research Applications
1. Investigating Rotational Isomerism
Isopropyl phosphorodichloridate's analogs, such as methyl phosphorodichloridate, have been investigated for their rotational isomerism. The research conducted by Raevskii, Shagidullin, and Petrova (1971) in the Russian Chemical Bulletin explored the infrared (IR) spectra of methyl phosphorodichloridate in various media. They established the presence of rotational isomers and quantified their amounts and internal energy differences (O. A. Raevskii, R. R. Shagidullin, & L. Petrova, 1971).
2. Synthesis of Amino Acid Esters
Isopropyl phosphorodichloridate has been used in synthetic chemistry, particularly in the synthesis of amino acid esters. Wade, Gaymard, and Guedj (1979) in Tetrahedron Letters describe a method for synthesizing 3-fluorophenylalanine esters using isopropyl 2-Phenyl 3-aziridinecarboxylate (T. N. Wade, F. Gaymard, & R. Guedj, 1979).
3. Use in Bioengineering Applications
In the realm of bioengineering, isopropyl phosphorodichloridate-related compounds, such as poly(N-isopropyl acrylamide) (pNIPAM), have significant applications. Cooperstein and Canavan (2010) in Langmuir review pNIPAM substrates' use for nondestructive release of biological cells and proteins, highlighting their application in the study of extracellular matrix, tissue transplantation, and cell manipulation (M. Cooperstein & H. Canavan, 2010).
4. Electrode Development in Neuroscience
Squid nerve tissue, containing di-isopropyl fluorophosphatase, can be utilized with a fluoride ion-selective electrode to detect di-isopropyl fluorophosphate. Uchiyama et al. (1988) in Analytica Chimica Acta demonstrated the creation of an electrode selective to di-isopropyl fluorophosphate, highlighting its potential application in neuroscience (S. Uchiyama, Y. Sato, Y. Tofuku, & S. Suzuki, 1988).
5. Enzymatic Hydrolysis of Organophosphorus Compounds
The phosphotriesterase from Pseudomonas diminuta has been shown to hydrolyze phosphorus-fluorine bonds in compounds such as diisopropyl fluorophosphate. Dumas et al. (1990) in Archives of Biochemistry and Biophysics highlight this enzyme's potential for biological detoxification of organophosphorus nerve agents and insecticides (D. Dumas, H. Durst, W. Landis, F. Raushel, & J. Wild, 1990).
properties
IUPAC Name |
2-dichlorophosphoryloxypropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2O2P/c1-3(2)7-8(4,5)6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWJSDHWXDVXDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336828 | |
Record name | Isopropyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl phosphorodichloridate | |
CAS RN |
56376-11-5 | |
Record name | Isopropyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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